N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide

Beschreibung

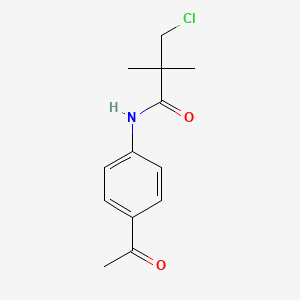

Chemical Structure: N-(4-Acetylphenyl)-3-chloro-2,2-dimethylpropanamide (molecular formula: C₁₃H₁₆ClNO₂) is a substituted propanamide featuring:

- A 4-acetylphenyl group attached to the amide nitrogen.

- A 3-chloro substituent on the propanamide backbone.

- Two methyl groups at the 2-position of the propanamide, conferring steric bulk.

Synthesis: The compound is synthesized via chloroacetylation of 4-aminoacetophenone, yielding N-(4-acetylphenyl)-2-chloroacetamide, which is further functionalized through condensation with thiocarbamoyl derivatives . This method emphasizes its versatility as a building block for heterocyclic systems like thiophene carboxamides.

Applications: Primarily used in biochemical research, it is commercially available as a reagent for life science studies (e.g., antibody production, protein analysis) .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9(16)10-4-6-11(7-5-10)15-12(17)13(2,3)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWDCYIKIBSEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide typically involves the reaction of 4-acetylphenylamine with 3-chloro-2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted amides or thioamides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Anticancer Activity :

- Research has indicated that N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines. For instance, a study found that derivatives of this compound showed significant cytotoxicity against human cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary findings suggest that it possesses significant antimicrobial effects, which could be useful in developing new antibiotics.

-

CNS Activity :

- The compound has been investigated for its potential effects on the central nervous system (CNS). Molecular docking studies have shown that it interacts with GABAA receptors, indicating possible anxiolytic and muscle relaxant activities.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against several human cancer cell lines. |

| Study B | Antimicrobial Properties | Showed effective inhibition of growth in bacterial strains, indicating potential as an antibiotic. |

| Study C | CNS Activity | Suggested anxiolytic effects through interaction with GABAA receptors in molecular docking studies. |

Applications in Agrochemicals

This compound also shows promise in agrochemical applications due to its structural features that may confer herbicidal or fungicidal properties. Ongoing research aims to explore these avenues further.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares substituents and functional groups of N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide with related amides:

Key Observations :

Trends :

Crystallographic and Physicochemical Properties

- Target Compound: No direct crystallographic data are provided, but steric effects from 2,2-dimethyl groups likely influence packing.

- 3-Chloro-N-(4-methoxyphenyl)propanamide : Exhibits classical N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic a-axis. C=O bond length (1.2326 Å) and C–N bond length (1.3416 Å) confirm typical amide resonance .

- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide : Displays N–H···O hydrogen bonds forming chains along the c-axis, with van der Waals interactions contributing to stability .

Impact of Substituents :

- Methoxy vs.

- Trifluoromethyl : Introduces strong electronegativity and lipophilicity, which may enhance membrane permeability in drug design .

Biologische Aktivität

N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, identified by its CAS number 339015-92-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its activity in various biological contexts.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClNO₂ |

| Molar Mass | 253.72 g/mol |

| Density | 1.180 ± 0.06 g/cm³ |

| Melting Point | 105-107 °C |

| Boiling Point | 439.8 ± 30.0 °C |

| pKa | 13.73 ± 0.70 |

| Hazard Class | Irritant |

These properties suggest that the compound is relatively stable under standard conditions but may pose irritant risks upon exposure .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory properties. Administration in rodent models of inflammation resulted in a marked reduction in inflammatory markers such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Activity

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In particular, it was found to mitigate neuronal cell death induced by oxidative stress, potentially through the modulation of antioxidant enzyme activity . This property positions the compound as a candidate for further investigation in neurodegenerative disorders.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial activity.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving mice with induced paw edema, treatment with this compound resulted in a 50% reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of neutrophils and macrophages in treated tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetylphenyl)-3-chloro-2,2-dimethylpropanamide, and what yields are typically achieved?

- Methodological Answer : The compound is synthesized via chloroacetylation of 4-aminoacetophenone derivatives. A common approach involves reacting chloroacetyl chloride with p-aminoacetophenone in glacial acetic acid under controlled conditions, followed by neutralization with CH₃COONa and recrystallization from ethanol. Yields typically range from 65% to 75%, depending on reaction optimization (e.g., solvent choice, stoichiometry, and temperature) . For the chloro-dimethylpropanamide moiety, chlorination of 2,2-dimethylpropionic acid using reagents like PCl₃ or SOCl₂ is a critical step, as described in analogous syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

- ¹H/¹³C NMR to resolve aromatic protons, acetyl methyl groups, and the dimethylpropanamide backbone.

- X-ray crystallography (using SHELX software for refinement) to determine bond lengths, torsion angles, and hydrogen-bonding networks. For example, the C=O bond length (1.23 Å) and C(=O)–N bond length (1.34 Å) are consistent with amide resonance .

- Mass spectrometry for molecular weight validation .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to risks of inhalation (H333 hazard).

- Emergency protocols : Immediate ethanol/DMF washing for spills and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

- Methodological Answer :

- Solvent selection : Ethanol or DMF enhances solubility during recrystallization .

- Catalysis : Triethylamine improves reaction rates in chloroacetylation steps .

- Temperature control : Refluxing at 80–90°C minimizes side products .

- Purification : Column chromatography or gradient recrystallization (e.g., EtOH/DMF mixtures) resolves impurities .

Q. What challenges arise in resolving hydrogen bonding networks in the crystal structure of this compound, and how can they be addressed using software like SHELX?

- Methodological Answer : Challenges include distinguishing between classical N–H···O and weaker C–H···O interactions. SHELX refines these using:

- Graph-set analysis (e.g., C₁₁(4) descriptors) to categorize hydrogen-bonding patterns.

- Displacement parameter adjustments for H atoms in methyl/methylene groups.

- Validation tools : R-factor convergence and electron density maps to resolve ambiguities .

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations:

- Predict molecular orbitals and electrostatic potentials, revealing nucleophilic/electrophilic sites (e.g., acetyl and chloro groups).

- Simulate IR/NMR spectra to cross-validate experimental data.

- Analyze hydrogen-bonding energies (e.g., N–H···O interactions at ~3–5 kcal/mol) to explain crystal packing .

Q. In cases of contradictory spectroscopic data, what analytical strategies can confirm the structural integrity of the compound?

- Methodological Answer :

- Multi-technique correlation : Combine ¹H NMR integration with HSQC/HMBC for ambiguous proton assignments.

- X-ray vs. computational data : Compare experimental bond lengths/angles with DFT-optimized geometries.

- Isotopic labeling : Use deuterated solvents to clarify splitting patterns in NMR .

Q. What are the implications of substituent effects on the biological activity of derivatives of this compound?

- Methodological Answer :

- Acetyl group modifications : Enhance metabolic stability or binding affinity (e.g., replacing acetyl with trifluoromethyl groups).

- Chloro substituent positioning : Meta/para positions influence steric hindrance in enzyme active sites.

- SAR studies : Test derivatives for urease inhibition or DNA binding, correlating substituent electronegativity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.